N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 895120-05-5
VCID: VC4668887
InChI: InChI=1S/C21H20N6OS/c1-4-15-8-10-17(11-9-15)27-14(3)18(24-26-27)19-22-21(29-25-19)23-20(28)16-7-5-6-13(2)12-16/h5-12H,4H2,1-3H3,(H,22,23,25,28)
SMILES: CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC(=C4)C)C
Molecular Formula: C21H20N6OS
Molecular Weight: 404.49

N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

CAS No.: 895120-05-5

Cat. No.: VC4668887

Molecular Formula: C21H20N6OS

Molecular Weight: 404.49

* For research use only. Not for human or veterinary use.

N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide - 895120-05-5

Specification

CAS No. 895120-05-5
Molecular Formula C21H20N6OS
Molecular Weight 404.49
IUPAC Name N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
Standard InChI InChI=1S/C21H20N6OS/c1-4-15-8-10-17(11-9-15)27-14(3)18(24-26-27)19-22-21(29-25-19)23-20(28)16-7-5-6-13(2)12-16/h5-12H,4H2,1-3H3,(H,22,23,25,28)
Standard InChI Key VZNFOULUBMQEGU-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC(=C4)C)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1,2,3-triazole ring substituted at the 4-position with a 4-ethylphenyl group and a methyl group, fused to a 1,2,4-thiadiazole ring via a carbon–nitrogen bond. The thiadiazole moiety is further functionalized with a 3-methylbenzamide group. This arrangement creates a planar, conjugated system that enhances electronic delocalization, a trait associated with bioactivity in similar molecules .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC21H20N6OS
Molecular Weight404.49 g/mol
IUPAC NameN-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
SMILES NotationCCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC(=C4)C)C
InChI KeyVZNFOULUBMQEGU-UHFFFAOYSA-N

The ethylphenyl group at the triazole’s N1 position introduces hydrophobicity, potentially influencing membrane permeability in biological systems .

Synthetic Pathways and Optimization

Challenges and Yield Improvements

  • Regioselectivity: The 1,2,3-triazole’s 1,4-disubstitution pattern requires careful control of reaction stoichiometry.

  • Purification: High-performance liquid chromatography (HPLC) is essential due to the compound’s structural complexity.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole FormationCuSO4, sodium ascorbate, DMF65–75
Thiadiazole SynthesisPOCl3, reflux50–60
AmidationHOBt, EDC, DCM70–80

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Analogous molecules with triazole-thiadiazole hybrids show broad-spectrum activity. For example, N-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives inhibit E. coli (MIC = 8 µg/mL) and S. aureus (MIC = 4 µg/mL) . The ethylphenyl group in this compound could enhance lipid bilayer penetration, potentiating similar effects.

Analytical Characterization

Spectroscopic Profiling

  • NMR Spectroscopy:

    • 1H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm).

    • 13C NMR: Carbonyl (δ 165–170 ppm), thiadiazole C=N (δ 155–160 ppm).

  • Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 405.2, with fragmentation peaks at m/z 287.1 (triazole-thiadiazole core) and 119.0 (methylbenzamide) .

Table 3: Key Spectral Data

TechniqueKey Signals
FT-IRν(C=O) 1680 cm⁻¹, ν(N–N) 1450 cm⁻¹
UV-Visλmax 260 nm (π→π* transition)

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: LogP ≈ 3.1 (calculated) suggests moderate lipophilicity, favoring oral absorption.

  • Metabolism: Predicted CYP3A4-mediated oxidation of the ethylphenyl group.

  • Excretion: Renal clearance predominates due to the compound’s molecular weight <500 Da .

Toxicity Risks

  • Hepatotoxicity: Thiadiazoles can induce glutathione depletion at high doses.

  • Mutagenicity: Ames test data for analogs show negative results up to 1 mM .

Future Directions and Applications

Targeted Drug Development

  • COX-II Inhibition: Structural analogs like ODZ5 exhibit 26% anti-inflammatory activity in vivo . Incorporating sulfonamide groups could enhance selectivity.

  • Antiviral Screening: Triazole-thiadiazole hybrids inhibit SARS-CoV-2 main protease (IC50 = 2.7 µM) in silico .

Material Science Applications

The conjugated system may serve as a ligand for luminescent metal complexes. Europium(III) complexes of similar ligands emit red light (λem = 615 nm) with quantum yields of 0.42.

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